molecular formula C21H26N2O3 B5157686 ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate

ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate

Cat. No. B5157686
M. Wt: 354.4 g/mol
InChI Key: BBGINLLPDADKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate, also known as EDBO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. EDBO is a member of the oxoisoaporphine alkaloid family, which is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Scientific Research Applications

Ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate has shown promising results in various scientific research applications, including drug discovery and development. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also shown antiviral activity against the hepatitis C virus and anti-inflammatory effects in animal models of inflammation.

Mechanism of Action

The mechanism of action of ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, survival, and inflammation. This compound has been shown to inhibit the activity of several enzymes, including protein kinase C, topoisomerase II, and cyclooxygenase-2, which are involved in these pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. It has also been reported to modulate the expression of several genes involved in these processes, including p53, Bcl-2, and VEGF.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate in lab experiments is its high potency and selectivity against cancer and viral cells. It also has a relatively low toxicity profile, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for further research on ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action at a molecular level. Additionally, the combination of this compound with other drugs or therapies may enhance its efficacy in treating cancer and viral infections.

Synthesis Methods

Ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate can be synthesized through a multistep process that involves the reaction of 2-benzyl-3-oxopropanoic acid with N,N-dimethyl-5-amino-2-methylbenzamide in the presence of ethyl chloroformate. The resulting product is then purified through column chromatography to obtain this compound in high yield and purity.

properties

IUPAC Name

ethyl 2-benzyl-3-[5-(dimethylamino)-2-methylanilino]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-5-26-21(25)18(13-16-9-7-6-8-10-16)20(24)22-19-14-17(23(3)4)12-11-15(19)2/h6-12,14,18H,5,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGINLLPDADKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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